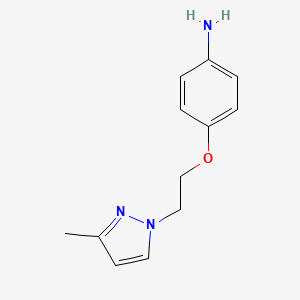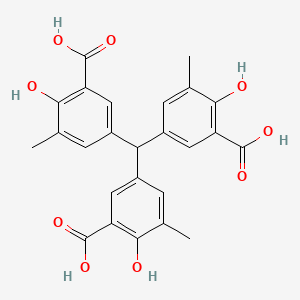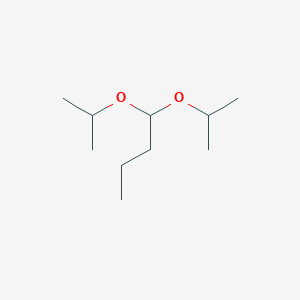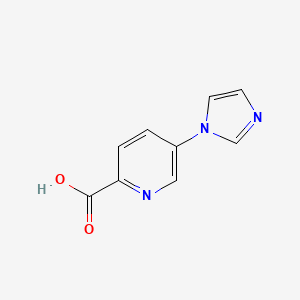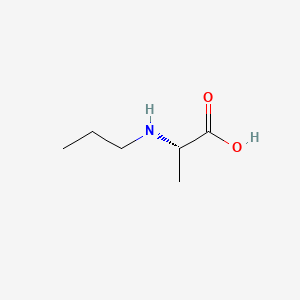![molecular formula C7H7BN2O2 B3046843 (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid CAS No. 1312368-91-4](/img/structure/B3046843.png)
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid
Vue d'ensemble
Description
“(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid” is a chemical compound with the CAS Number: 1312368-91-4 . It has a molecular weight of 161.96 and its molecular formula is C7H7BN2O2 . It is a yellow solid and is typically stored at room temperature .
Synthesis Analysis
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The volume and electronegativity of B-ring may be important factors affecting activity .
Molecular Structure Analysis
The InChI code for “(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid” is 1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H .
Chemical Reactions Analysis
“(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid” can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
Physical And Chemical Properties Analysis
“(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid” is a yellow solid . It has a molecular weight of 161.96 and its molecular formula is C7H7BN2O2 .
Applications De Recherche Scientifique
Anticancer Activities
The compound has been used in the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors . These derivatives have shown moderate to excellent antitumor activities against various cancer cell lines such as HeLa, SGC-7901, and MCF-7 . They inhibit tubulin polymerisation, disrupt tubulin microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .
2. Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1) The compound has been used in the structure-based design of orally bioavailable inhibitors of MPS1 . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . The inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have shown dose-dependent inhibition of MPS1 in tumor models .
Inhibition of FMS Kinase
Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase . These derivatives are promising candidates for anticancer and antiarthritic drug development .
Anti-Inflammatory Activities
Although not directly related to (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid, it’s worth noting that drugs containing a pyrrolopyridine scaffold, such as Ticlopidine, have shown in vitro anti-inflammatory activities .
Antiplatelet Therapy
Again, while not directly related to (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid, drugs with a pyrrolopyridine scaffold, such as Ticlopidine and Clopidogrel, have been used for antiplatelet therapy .
Safety And Hazards
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKSNSSNWFKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=C1NC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726007 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid | |
CAS RN |
1312368-91-4 | |
| Record name | B-1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312368-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-bromo-3-chloroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3046762.png)
![5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3046763.png)
![3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B3046764.png)
